4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c24-21(17-5-3-16(4-6-17)20-2-1-10-26-20)23-13-15-7-9-22-19(12-15)18-8-11-25-14-18/h1-12,14H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXDFJVSKPHUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features two thiophene rings and a pyridine moiety, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of Thiophene Rings : Utilization of the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
- Pyridine Attachment : Nucleophilic substitution reactions where pyridine derivatives react with thiophene derivatives.
- Benzamide Formation : Coupling reactions that lead to the formation of the final benzamide structure.
Anticancer Activity
Research indicates that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide have shown promising results as BRAF(V600E) inhibitors, which are crucial in treating melanoma and other malignancies . The structure-activity relationship (SAR) studies have demonstrated that modifications on the thiophene and pyridine rings can enhance potency against cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thiophene derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating significant antibacterial potential .
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry focused on a series of thiophene-based benzamides, including derivatives similar to our compound. The study highlighted their effectiveness in inhibiting cancer cell proliferation through targeted action on specific kinases involved in tumor growth .
Study on Antimicrobial Efficacy
Another research article explored the antimicrobial activity of pyridine-thiophene derivatives. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their potent activity against resistant bacterial strains .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridinylmethyl group introduces a rigid, planar structure compared to the flexible aminocyclopropyl group in 4a .
- Bromoethoxy substituents (e.g., ) increase hydrophobicity and may enhance blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
